molecular formula C18H24Cl2N2O B1194250 Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis- CAS No. 92953-43-0

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis-

Cat. No. B1194250
CAS RN: 92953-43-0
M. Wt: 355.3 g/mol
InChI Key: JUBNVWGVNWIXMB-SJORKVTESA-N
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Description

3,4-dichloro-N-methyl-N-[(1R,2S)-2-(1-pyrrolidinyl)cyclohexyl]benzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

1. Synthesis and Biological Evaluation in Medicinal Chemistry

A study focused on the synthesis and biological evaluation of benzothiazole derivatives related to benzamide, highlighting their potential as potent antitumor agents. This research underscores the importance of benzamide derivatives in the development of new chemotherapeutic drugs (Yoshida et al., 2005).

2. Development of Opioid Receptor Agonists

Research on opioid receptor agonists explored compounds based on the benzamide scaffold, emphasizing their potential in pain management and drug development. This includes the study of U-47700, a synthetic opioid derived from benzamide, demonstrating its binding affinity and pharmacological effects (Elliott, Brandt, & Smith, 2016).

3. Antidopaminergic Neuroleptic Properties

A study of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) revealed its potent and long-lasting neuroleptic properties with a highly selective blocking action on the dopamine D1 receptor. This research provides insight into the therapeutic potential of benzamide derivatives in the treatment of neurological disorders (Usuda et al., 2004).

4. Histone Deacetylase Inhibition for Cancer Therapy

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was discovered as a potent histone deacetylase (HDAC) inhibitor, demonstrating significant antitumor activity. This highlights the role of benzamide derivatives in the development of new cancer therapies (Zhou et al., 2008).

5. Serotonin Receptor Agonism for Neurological Disorders

The synthesis of benzamides as selective agonists for the 5-HT1A receptor was explored, indicating the potential of these compounds in treating neurological disorders. This research emphasizes the therapeutic applications of benzamide derivatives in neuropsychiatry (Fujio et al., 2000).

6. Application in Positron Emission Tomography (PET) Imaging

A study on the development of 18F-labeled derivatives based on the benzamide scaffold for PET imaging demonstrated their potential in neuroimaging and the study of opioid receptor occupancy in the brain (Ott et al., 2020).

7. Anticonvulsant Properties

Research on the crystal structures of anticonvulsant enaminones connected to benzamides revealed their potential therapeutic applications in epilepsy treatment. This study underscores the significance of benzamide derivatives in developing anticonvulsant drugs (Kubicki et al., 2000).

properties

CAS RN

92953-43-0

Product Name

Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis-

Molecular Formula

C18H24Cl2N2O

Molecular Weight

355.3 g/mol

IUPAC Name

3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide

InChI

InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17+/m1/s1

InChI Key

JUBNVWGVNWIXMB-SJORKVTESA-N

Isomeric SMILES

CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl

SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Other CAS RN

92953-43-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis-
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Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis-
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Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis-
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Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis-
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Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis-
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Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, cis-

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